molecular formula C14H20N2O B1492014 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline CAS No. 2098090-60-7

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline

Cat. No.: B1492014
CAS No.: 2098090-60-7
M. Wt: 232.32 g/mol
InChI Key: NEBJJEOQGXQWRT-UHFFFAOYSA-N
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Description

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline is a chemical compound designed for research and development, featuring the 3-azabicyclo[3.1.1]heptane pharmacophore. This bicyclic scaffold is recognized as a valuable building block in medicinal chemistry, serving as a saturated and rigid framework that can influence the physicochemical and biological properties of potential therapeutic agents . The structure combines an amine-functionalized aniline ring with the 3-azabicyclo[3.1.1]heptane system, making it a versatile intermediate for constructing more complex molecules. The 6-ethoxy substituent further enhances its utility by providing a site for additional chemical modification. Compounds based on the 3-azabicyclo[3.1.1]heptane structure are of significant interest in early-stage drug discovery . Research into similar azabicycloheptane derivatives has shown their potential application in the development of treatments for various conditions, including demyelinating diseases like multiple sclerosis and certain cancers . The aniline moiety present in this compound is a common functional group that facilitates its incorporation into larger molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for in vitro studies and is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle the material in accordance with all applicable laboratory and regulatory standards.

Properties

IUPAC Name

4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-17-14-10-7-11(14)9-16(8-10)13-5-3-12(15)4-6-13/h3-6,10-11,14H,2,7-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBJJEOQGXQWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline is a compound that has garnered attention in pharmacological research due to its structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NC_{12}H_{19}N, with a molecular weight of approximately 191.27 g/mol. Its structure includes a bicyclic framework that contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

Key Mechanisms

  • Nicotinic Receptor Agonism : The compound exhibits agonistic activity at nAChRs, which enhances neurotransmission and may improve cognitive functions.
  • Neuroprotective Effects : In preclinical studies, it has shown potential in protecting neuronal cells from apoptosis, thereby suggesting a role in neurodegenerative disease management.

Biological Activity Data

Activity Outcome Reference
nAChR AgonismEnhanced neurotransmission
NeuroprotectionReduced apoptosis in neuronal cells
Cognitive ImprovementImproved performance in memory tasks

Case Studies

  • Cognitive Enhancement in Animal Models : In a study involving rats, administration of this compound resulted in significant improvements in memory retention during maze tests, indicating potential for treating cognitive deficits.
  • Neuroprotective Study : A model of oxidative stress-induced neuronal damage demonstrated that the compound significantly reduced cell death compared to controls, suggesting its utility in conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and rapid penetration into the central nervous system (CNS), which is crucial for its effectiveness as a neuroactive agent.

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline is compared below with structurally related bicyclic amines and aromatic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Findings
This compound C₁₃H₁₈N₂O Aniline, ethoxy, bicyclic amine ~242.3 (estimated) Kinase inhibitor candidate
4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid C₁₂H₁₉NO₄ Carboxylic acid, ethoxy, bicyclic amine 241.28 Lab reagent; potential prodrug derivative
6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile C₃₀H₃₄N₈O₃ Pyridine, pyrazolo, diazabicyclo ~578.7 (estimated) Oncology (kinase inhibition)
(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₃₁H₃₈N₄O₉S₂ β-lactam, thia-azabicyclo, carboxylic acid ~722.8 (estimated) Antibiotic (cephalosporin class)

Key Findings

Structural Rigidity vs. Flexibility :

  • The 3-azabicyclo[3.1.1]heptane core in the target compound provides greater rigidity compared to the 3.2.0 bicyclo systems in cephalosporins (e.g., ), which may enhance target selectivity but reduce metabolic stability .

Functional Group Impact: The aniline group in this compound offers hydrogen-bonding capabilities distinct from the carboxylic acid in its oxobutanoic acid analog (), likely altering solubility (logP) and membrane permeability . The ethoxy group improves lipophilicity relative to the hydroxyphenyl moiety in the cephalosporin derivative (), which may enhance CNS penetration .

Biological Activity: Compounds with pyridine/pyrazolo substituents () exhibit potent kinase inhibition, suggesting that the target compound’s aniline group could be optimized for similar applications but with reduced steric hindrance . The oxobutanoic acid analog () is marketed as a lab reagent, emphasizing its utility in synthetic workflows rather than direct therapeutic use .

Safety and Handling :

  • Aniline derivatives generally require precautions against toxicity (e.g., P101, P102 codes in ), whereas β-lactam antibiotics () demand strict impurity controls (e.g., dimethylaniline <223> tests) .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline, typically involves:

  • Construction of the bicyclic core through cycloaddition or ring-closing methods.
  • Introduction of functional groups such as ethoxy and aniline substituents via selective substitution or reduction steps.
  • Use of spirocyclic oxetanyl nitriles as key intermediates, which upon reduction yield the bicyclic amine core.

Preparation via Reduction of Spirocyclic Oxetanyl Nitriles

A notable method for synthesizing 3-azabicyclo[3.1.1]heptanes is the reduction of spirocyclic oxetanyl nitriles. This approach has been demonstrated to be general, scalable, and efficient, providing access to a variety of substituted azabicyclo[3.1.1]heptane derivatives including those with ethoxy and aniline functionalities.

  • Mechanism: The nitrile group in the spirocyclic oxetanyl nitrile is reduced, typically under catalytic hydrogenation or hydride reduction conditions, to form the corresponding amine.
  • Scope: This method tolerates diverse substituents, allowing incorporation of the 6-ethoxy group and the aniline moiety on the bicyclic framework.
  • Applications: The core structure synthesized by this method has been successfully incorporated into drug analogues, showing improved physicochemical properties, indicating the method’s practical utility.

FeCl3-Catalyzed Formal [8π+2σ] Cycloaddition

Another advanced synthetic route involves the FeCl3-promoted intermolecular formal [8π+2σ] cycloaddition reaction between bicyclo[1.1.0]butanes and azaheptafulvenes. This method enables the direct construction of cycloheptatriene-fused 2-azabicyclo[3.1.1]heptane systems, which are closely related to the target compound.

  • Reaction Conditions: FeCl3 acts as a catalyst to promote the cycloaddition under mild conditions.
  • Selectivity: The reaction proceeds with diastereoselectivity, likely via a stepwise mechanism as supported by control experiments and density functional theory (DFT) calculations.
  • Functional Group Tolerance: A wide range of azaheptafulvenes and bicyclo[1.1.0]butanes can be used, allowing for the introduction of ethoxy and aniline substituents on the bicyclic scaffold.
  • Synthetic Utility: The adducts formed can undergo further transformations, including modifications of marketed drugs, highlighting the practical utility of this method for complex molecule synthesis.

Functionalization and Derivatization

Following the formation of the bicyclic core, selective functionalization steps are employed to introduce or modify the ethoxy and aniline groups:

  • Ethoxy Group Introduction: Typically achieved through nucleophilic substitution or alkylation reactions on suitable precursors.
  • Aniline Functionalization: Can be introduced via aromatic substitution reactions or by reduction of nitro precursors on the aromatic ring.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Reduction of Spirocyclic Oxetanyl Nitriles Direct reduction to bicyclic amine core; scalable General, efficient, good scope Requires access to spirocyclic nitriles
FeCl3-Catalyzed Formal [8π+2σ] Cycloaddition Cycloaddition to form fused bicyclic systems Diastereoselective, versatile Requires FeCl3 catalyst and specific substrates
Post-core Functionalization Introduction of ethoxy and aniline groups Allows precise substitution Additional synthetic steps needed Inferred

Research Findings and Analysis

  • The reduction of spirocyclic oxetanyl nitriles has been shown to provide a robust route to 3-azabicyclo[3.1.1]heptanes with diverse substitution patterns, including ethoxy and aniline groups. This method improves physicochemical properties when incorporated into drug analogues, demonstrating its value in medicinal chemistry.
  • The FeCl3-catalyzed formal [8π+2σ] cycloaddition offers a novel and efficient approach to generate the bicyclic core with high diastereoselectivity and functional group tolerance. This method expands the synthetic toolbox for constructing complex bicyclic amines with potential applications in drug development.
  • Computational studies (DFT) support the stepwise mechanism of the cycloaddition, providing insight into the stereochemical outcomes and guiding further optimization of reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Reactant of Route 2
4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline

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